molecular formula C20H16N2O6S B254605 ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate

Cat. No. B254605
M. Wt: 412.4 g/mol
InChI Key: JOOWPTUZEOQILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate involves the inhibition of certain enzymes and proteins that are essential for the survival of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of histone deacetylase, which is a protein that regulates gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it challenging to administer to cells in culture.

Future Directions

There are several future directions for research on ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate. One of the most significant directions is the development of more efficient synthesis methods that can yield higher quantities of the compound. Another direction is the optimization of the compound's structure to improve its solubility in water and enhance its anticancer properties. Additionally, studies can be conducted to investigate the compound's potential applications in other fields, such as materials science and organic chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.

Synthesis Methods

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of ethyl cyanoacetate, 3-methyl-2-thiophenecarboxylic acid, and 6-methoxy-3-formylcoumarin in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the final product is obtained by purification using column chromatography.

properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O6S/c1-4-27-20(25)16-10(2)14(9-21)18(29-16)22-17(23)13-8-11-7-12(26-3)5-6-15(11)28-19(13)24/h5-8H,4H2,1-3H3,(H,22,23)

InChI Key

JOOWPTUZEOQILL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C

Origin of Product

United States

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